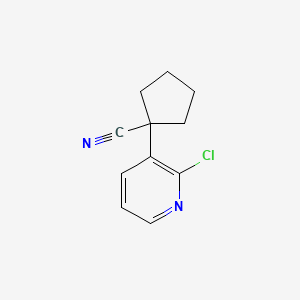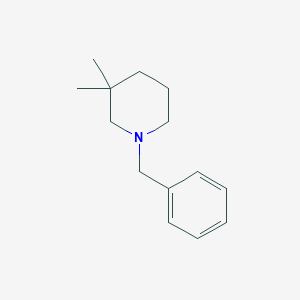
3,3-Dimethyl-1-(phenylmethyl)piperidine
Overview
Description
3,3-Dimethyl-1-(phenylmethyl)piperidine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-1-(phenylmethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-(phenylmethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Opioid Receptor Antagonism
The compound 3,3-Dimethyl-1-(phenylmethyl)piperidine and its derivatives have been extensively studied for their properties as opioid receptor antagonists. This is particularly significant in the treatment of gastrointestinal motility disorders. A specific study discovered a compound within the N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines series that exhibited high affinity for opioid receptors and was effective in targeting mu opioid receptors involved in gastrointestinal motility disorders (Zimmerman et al., 1994).
Bioactive Conformation Analysis
Research has also delved into understanding the bioactive conformation of these compounds. This is crucial for enhancing their efficacy as mu-opioid antagonists. Studies involving conformationally restricted analogues of 3,3-Dimethyl-1-(phenylmethyl)piperidine derivatives provided insights into the molecular determinants for mu receptor recognition and structure-function relationships (Le Bourdonnec et al., 2006).
Potential Anti-Neoplastic Activity
Interestingly, derivatives of 3,3-Dimethyl-1-(phenylmethyl)piperidine have been evaluated for their anti-cancer activity. A study highlighted the potential of a novel 1, 2, 4 - triazole derivative, which includes the piperidine structure, in combating cancer in mice (Arul & Smith, 2016).
Antagonist Activity in Opioid Receptors
The exploration of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines has led to the identification of novel micro opioid receptor antagonists. These studies contribute significantly to our understanding of opioid receptor interactions and potential therapeutic applications (Le Bourdonnec et al., 2003).
Potential Sunscreens and UV Filters
Derivatives of 3,3-Dimethyl-1-(phenylmethyl)piperidine have been proposed as potential sunscreens and UV filters. This application stems from studies analyzing their spectroscopic properties and suggesting their effectiveness in protecting against UV radiation (Suresh et al., 2015).
Antioxidant and Anti-Inflammatory Activity
Some studies have revealed the antioxidant and anti-inflammatory activities of 3,3-Dimethylpiperidine derivatives. These findings indicate the potential of these compounds in therapeutic applications related to inflammation and oxidative stress (Tharini & Sangeetha, 2015).
Crystal Structure Analysis
The crystal structure of derivatives of 3,3-Dimethyl-1-(phenylmethyl)piperidine has been determined, providing valuable information about their molecular configuration and potential interactions in various applications (Rajnikant et al., 2010).
properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)9-6-10-15(12-14)11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQIWDUIFHOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(phenylmethyl)piperidine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

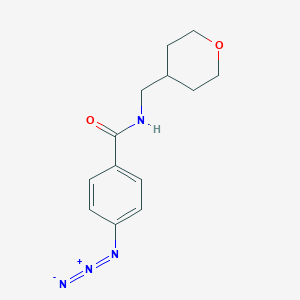


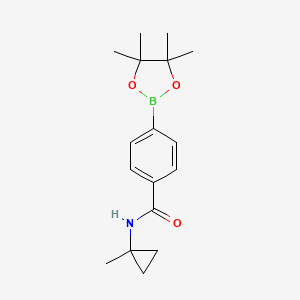
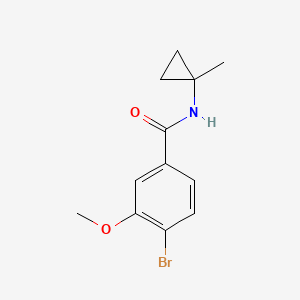
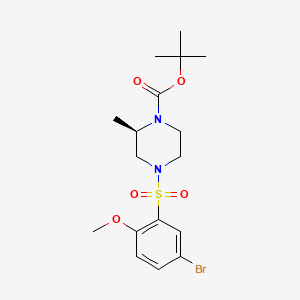

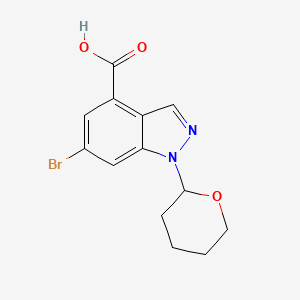

![Morpholine, 4-[4-nitro-3-(trifluoromethyl)phenyl]-](/img/structure/B8230646.png)

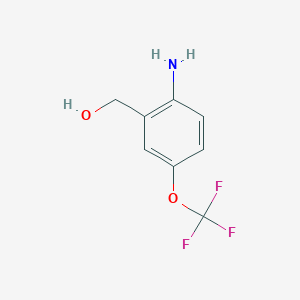
![Tert-butyl-dimethyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane](/img/structure/B8230662.png)
